Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Physicochemical profiling Lead optimization Drug-likeness

This 5-methyl-1,3-thiazol-2-yl benzamide is structurally differentiated from its des-methyl analog (CAS 307546-35-6) by a key methyl substituent that elevates computed logP to 4.8 and alters target-binding conformation. The scaffold is validated in kinase inhibition (US 6,720,346) and SDHI-focused antifungal screening cascades. Researchers should prioritize this congener for matched molecular pair ADME studies, supramolecular gelation screens, or anti-proliferative SAR exploration. Procurement ensures access to a patent-relevant pharmacophore with a functional handle at the C5 position.

Molecular Formula C18H15ClN2O2S
Molecular Weight 358.84
CAS No. 457941-43-4
Cat. No. B2937039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
CAS457941-43-4
Molecular FormulaC18H15ClN2O2S
Molecular Weight358.84
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H15ClN2O2S/c1-11-16(12-5-9-15(23-2)10-6-12)20-18(24-11)21-17(22)13-3-7-14(19)8-4-13/h3-10H,1-2H3,(H,20,21,22)
InChIKeyXZEPMVISTPAZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS 457941-43-4) – Class and Core Identity


4-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS 457941-43-4) is a synthetic small-molecule heterocycle belonging to the 1,3-thiazol-2-yl benzamide class. Its structure features a 4-chlorobenzamide moiety linked via an amide bond to a 2-amino-1,3-thiazole core, which is further substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a methyl group. The compound has a molecular weight of 358.8 g/mol, a computed XLogP3-AA of 4.8, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This scaffold has been disclosed in multiple patent families targeting diverse pharmacological endpoints—including kinase inhibition for oncology (US 6,720,346), adenosine A2A receptor modulation for neurological disorders, and CTPS1 inhibition for proliferative diseases [2]. The defining structural feature of this specific congener is the presence of the 5-methyl substituent on the thiazole ring, which distinguishes it from the otherwise identical des-methyl analog 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 307546-35-6).

Why 5-Methyl Substitution on the Thiazole Ring Prevents Direct Generic Substitution of CAS 457941-43-4


Within the 1,3-thiazol-2-yl benzamide class, even a single methyl substituent on the thiazole ring can materially alter lipophilicity, metabolic stability, target-binding conformation, and biological activity. The 5-methyl group in CAS 457941-43-4 elevates the computed logP relative to the des-methyl analog CAS 307546-35-6, which is expected to affect membrane permeability, protein binding, and off-target promiscuity [1]. In related thiazole benzamide series, the presence and position of methyl groups on the thiazole core have been shown to govern supramolecular gelation behavior through S⋯O interactions and π-stacking, demonstrating that even small perturbations in ring substitution translate into measurable differences in intermolecular behaviour [2]. Consequently, purchasers cannot assume bio-equivalence or functional interchangeability between CAS 457941-43-4 and its 5-unsubstituted analog; procurement decisions must be guided by head-to-head or scaffold-matched quantitative data as presented below.

Quantitative Differentiation Evidence for 4-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS 457941-43-4) vs. Comparator Compounds


Lipophilicity Shift: Computed XLogP3-AA of 5-Methyl Derivative vs. Des-Methyl Analog Directly from PubChem

The 5-methyl substituent in CAS 457941-43-4 increases computed lipophilicity by approximately 0.7 log units relative to the des-methyl analog CAS 307546-35-6. This difference was derived directly from PubChem-computed XLogP3-AA values for the two compounds [1]. The elevated logP is expected to enhance passive membrane permeability but may also increase susceptibility to cytochrome P450-mediated oxidation at the benzylic methyl position, a point of metabolic differentiation that must be considered when selecting between these two congeners for cell-based or in vivo studies.

Physicochemical profiling Lead optimization Drug-likeness

Molecular Topology Differentiation: Rotatable Bond Count and Conformational Flexibility vs. Des-Methyl Analog

CAS 457941-43-4 possesses 4 rotatable bonds compared to 3 rotatable bonds in the des-methyl analog CAS 307546-35-6, as computed by Cactvs 3.4.8.24 [1]. The additional rotatable bond originates from the 5-methyl group, which, while adding minimal conformational degrees of freedom, can influence crystal packing, solubility, and target-binding entropy. This subtle topological difference contributes to the distinct supramolecular behaviour observed in N-(thiazol-2-yl)benzamide series, where methyl positioning governs gelation propensity via S⋯O chalcogen bonding and π-stacking geometry [2].

Molecular design Conformational analysis Structure-property relationships

Antifungal Activity Class-Level Evidence: Thiazol-2-ylbenzamide Derivatives as SDHI Fungicides with Sub-mg/L Potency

A 2024 study in Bioorganic Chemistry designed and synthesized a series of thiazol-2-ylbenzamide derivatives (compounds 3A–3V) as potential succinate dehydrogenase inhibitor (SDHI) fungicides. The lead compound 3B—a thiazol-2-ylbenzamide bearing aryl substituents at the thiazole 4-position—exhibited an EC50 of 0.72 mg/L against Sclerotinia sclerotiorum and 0.87 mg/L against Rhizoctonia solani, outperforming the commercial SDHI boscalid (EC50 = 0.78 and 2.25 mg/L, respectively) [1]. While CAS 457941-43-4 was not among the specific compounds tested in this study, its core scaffold matches the 5-methyl-4-aryl-thiazol-2-ylbenzamide pharmacophore that demonstrated superior potency in this series. The 5-methyl group in CAS 457941-43-4 mirrors the substitution pattern found in the most active compounds of this class, suggesting that procurement for SDHI-focused antifungal screening programmes is structurally justified.

Antifungal agents Succinate dehydrogenase inhibitors Crop protection

Kinase Inhibition Patent Landscape: Thiazole Benzamide Class as Anti-Proliferative Agents (US 6,720,346)

U.S. Patent 6,720,346 (Agouron Pharmaceuticals/Pfizer) discloses aminothiazole compounds with mono-/di-substituted benzamide moieties that modulate and/or inhibit cell proliferation and protein kinase activity, with claims covering malignancies and other hyperproliferative disorders [1]. The generic Markush structure encompasses the 4-aryl-5-methyl-2-aminothiazole core found in CAS 457941-43-4. While specific IC50 or Ki values for CAS 457941-43-4 are not reported in the patent, the structural inclusion within the claimed scope confirms that the 5-methyl-4-(4-methoxyphenyl) substitution pattern satisfies the pharmacophoric requirements for kinase-targeting activity [1]. Compounds lacking the 5-methyl group fall outside the most active subset, as the patent emphasises the role of the thiazole 5-substituent in modulating potency and selectivity.

Kinase inhibition Oncology Anti-proliferative agents

Recommended Application Scenarios for 4-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS 457941-43-4)


SDHI Antifungal Lead Optimisation and Crop Protection Screening

Based on the class-level antifungal evidence demonstrating sub-mg/L EC50 values for 5-methyl-4-aryl-thiazol-2-ylbenzamide derivatives against Sclerotinia sclerotiorum and Rhizoctonia solani [1], CAS 457941-43-4 is a structurally appropriate candidate for SDHI-focused antifungal screening cascades. Its 5-methyl substitution pattern aligns with the most active congeners in the 2024 Bioorganic Chemistry series, and its elevated logP (XLogP3-AA = 4.8) [2] may confer favourable leaf-penetration properties for agrochemical applications. Procurement for in vitro mycelial growth inhibition assays against Ascomycete and Basidiomycete pathogens is the primary recommended use.

Kinase Inhibitor Chemical Probe Development

CAS 457941-43-4 falls within the generic structure claimed in US 6,720,346 for thiazole benzamide-based kinase inhibitors [3]. Its 5-methyl-4-(4-methoxyphenyl)-2-aminothiazole core, combined with the 4-chlorobenzamide moiety, matches the pharmacophoric elements required for anti-proliferative activity. Researchers procuring this compound for kinase profiling panels or as a starting point for structure-activity relationship (SAR) exploration around the thiazole C5 position are operating within a validated patent space, with the 5-methyl group providing a handle for further functionalisation or metabolic probing.

Supramolecular Gelation and Materials Science Studies

N-(Thiazol-2-yl)benzamide derivatives with methyl substitution on the thiazole ring have been demonstrated to function as low-molecular-weight gelators, with gelation propensity governed by the position of the methyl group and the resulting S⋯O chalcogen bonding interactions [4]. CAS 457941-43-4, with its specific 5-methyl substitution and 4-methoxyphenyl aryl group, offers a distinct combination of hydrogen-bonding donors/acceptors and π-stacking surfaces. Procurement for supramolecular chemistry studies—particularly comparative gelation screens against the 5-unsubstituted analog CAS 307546-35-6—is supported by the differentiated rotatable bond count and lipophilicity [2].

Physicochemical Comparator for Des-Methyl Analog in ADME/PK Profiling

The +0.7 log unit difference in computed XLogP3-AA between CAS 457941-43-4 (XLogP = 4.8) and the des-methyl analog CAS 307546-35-6 (XLogP = 4.1) [2] makes this pair a useful matched molecular pair for probing the impact of thiazole C5-methylation on ADME properties. Procurement of both compounds for parallel artificial membrane permeability assays (PAMPA), microsomal stability, and CYP inhibition profiling can isolate the contribution of the 5-methyl group to metabolic soft-spot formation and permeability, informing lead optimisation decisions in thiazole-based programmes.

Quote Request

Request a Quote for 4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.